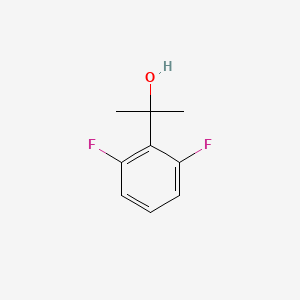

2-(2,6-Difluorophenyl)propan-2-ol

Description

2-(2,6-Difluorophenyl)propan-2-ol is a fluorinated aromatic alcohol with the molecular formula C₉H₁₀F₂O and a molecular weight of 172.17 g/mol. Its synthesis involves the lithiation of 1,3-difluorobenzene using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-78°C), followed by trapping with acetone. This method yields the compound in 56–58% purity after distillation and chromatographic purification . Key structural features include:

- Symmetry: The two fluorine atoms at the ortho positions (C-2 and C-6) of the phenyl ring create symmetry, as evidenced by a single peak in its ¹⁹F NMR spectrum .

- Hydroxyl and methyl groups: The tertiary alcohol and adjacent methyl groups contribute to steric hindrance, influencing reactivity and solubility.

Physicochemical properties include a boiling point of 70–72°C at 6.0 mmHg and a characteristic ¹H NMR methyl resonance as a fine triplet (δ ~1.6 ppm), indicating coupling with two equivalent ortho-fluorines .

Properties

Molecular Formula |

C9H10F2O |

|---|---|

Molecular Weight |

172.17 g/mol |

IUPAC Name |

2-(2,6-difluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H10F2O/c1-9(2,12)8-6(10)4-3-5-7(8)11/h3-5,12H,1-2H3 |

InChI Key |

UJWAUSOIPNQBDB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(C=CC=C1F)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs featuring fluorinated aromatic rings and alcohol functionalities, emphasizing structural, synthetic, and functional differences.

Tebuconazole (B.1.25)

- Structure : Contains a 1,2,4-triazole ring and a difluorophenyl group.

- Synthesis : Typically synthesized via nucleophilic substitution or copper-catalyzed coupling.

- Applications : Broad-spectrum antifungal agent targeting fungal CYP51 enzymes.

- Key Differences: Tebuconazole’s triazole ring enables stronger binding to fungal cytochrome P450 enzymes, enhancing antifungal activity.

2-(2,4-Difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-(4-(trifluoromethoxy)phenyl)-2-pyridyl]propan-2-ol (B.1.32)

- Structure : Features a tetrazole ring and trifluoromethoxy substituent.

- Applications : Investigated as a next-generation agricultural fungicide.

- Key Differences :

(3-(2-(4-Chlorophenyl)indolizin-6-yl)phenyl)methanol (cpd 43)

- Structure : Combines an indolizine core with a chlorophenyl group and benzyl alcohol.

- Synthesis : Prepared via palladium-catalyzed cross-coupling.

- Key Differences: The indolizine scaffold in cpd 43 enables π-π stacking interactions, enhancing binding to biological targets.

Comparative Data Table

Research Findings and Implications

- Reactivity : The steric hindrance from the methyl groups in 2-(2,6-Difluorophenyl)propan-2-ol reduces nucleophilic substitution rates compared to analogs like tebuconazole .

- Thermal Stability : Symmetry from ortho-fluorine substituents enhances thermal stability compared to meta- or para-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.